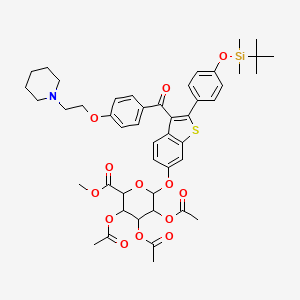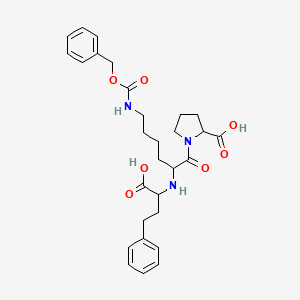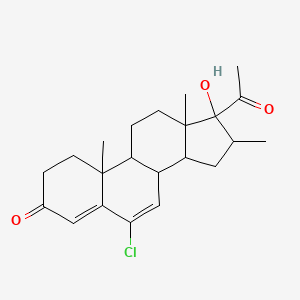![molecular formula C25H35N3O6S B12290812 {3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amprenavir is a protease inhibitor used to treat HIV infection. It was approved by the Food and Drug Administration on April 15, 1999, for twice-a-day dosing . Amprenavir is known for its ability to inhibit the HIV-1 protease enzyme, which is crucial for the proteolytic cleavage of viral polyprotein precursors into functional proteins necessary for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amprenavir can be synthesized using a common precursor strategy involving α,β-unsaturated esters. This method offers mild reaction conditions, good yields, and excellent stereoselectivity . Another approach involves the preparation of a key intermediate, (3S)-hydroxytetrahydrofuran, from L-malic acid . The synthetic route typically involves the attachment of an (S)-tetrahydrofuranyloxy carbonyl to L-phenylalanine, providing satisfactory stereoselectivity in fewer steps .
Industrial Production Methods: Industrial synthesis of amprenavir involves efficient and economical methods for the preparation of its precursors. One such method includes the use of L-phenylalanine as a raw material, with tertiary butyl for protection and esterification, and CuCl₂/DMF cholro and sodium borohydride as reducing agents .
Chemical Reactions Analysis
Types of Reactions: Amprenavir undergoes various chemical reactions, including oxidation and reduction. The major metabolites result from the oxidation of the tetrahydrofuran and aniline moieties .
Common Reagents and Conditions: Common reagents used in the synthesis of amprenavir include α,β-unsaturated esters, L-malic acid, and L-phenylalanine . The reaction conditions are typically mild, with good yields and excellent stereoselectivity .
Major Products: The major products formed from the reactions involving amprenavir include its oxidized metabolites and glucuronide conjugates of these oxidized metabolites .
Scientific Research Applications
Amprenavir has a wide range of scientific research applications. It is primarily used in the treatment of HIV-1 infection in combination with other antiretroviral agents . Additionally, amprenavir has been studied for its potential therapeutic role in gastroesophageal reflux disease (GERD) and preventing GERD-associated neoplastic changes . Research has also focused on its binding and drug resistance mechanisms, particularly in the context of HIV-1 multidrug-resistant mutants .
Mechanism of Action
Amprenavir inhibits the HIV viral proteinase enzyme, preventing the cleavage of the gag-pol polyprotein. This inhibition results in the formation of immature, non-infectious viral particles . Amprenavir binds to the active site of HIV-1 protease, blocking its activity and thereby preventing the processing of viral polyproteins .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to amprenavir include other HIV protease inhibitors such as indinavir, ritonavir, nelfinavir, and darunavir .
Uniqueness: Amprenavir is unique due to its specific binding to the HIV-1 protease enzyme and its ability to prevent the formation of mature, infectious viral particles . Unlike some other protease inhibitors, amprenavir has been shown to protect against pepsin-induced esophageal epithelial barrier disruption and cancer-associated changes .
Conclusion
Amprenavir is a significant compound in the treatment of HIV-1 infection, with a unique mechanism of action and a wide range of scientific research applications. Its synthesis involves efficient and economical methods, and it undergoes various chemical reactions that contribute to its effectiveness as a protease inhibitor.
Properties
IUPAC Name |
oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMARZQAQMVYCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861429 |
Source


|
| Record name | Oxolan-3-yl {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid](/img/structure/B12290732.png)
![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)
![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)


![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)

![3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290773.png)

![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)
